(5-Bromo-4-methylpyridin-2-yl)methanol

Description

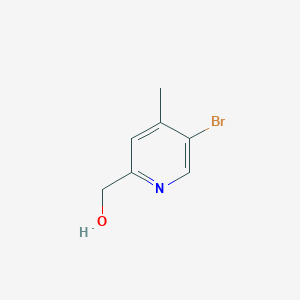

(5-Bromo-4-methylpyridin-2-yl)methanol (CAS: 477252-20-3) is a pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group (-CH2OH) at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLMCAKAOCVUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization from 2-Bromo-4-methylpyridine

Another synthetic approach involves starting from 2-bromo-4-methylpyridine, which undergoes:

- Buchwald–Hartwig Amination to introduce amino groups at the 2-position.

- Protection with Boc group to stabilize the amine.

- Conversion to Ethanone and Oxime intermediates using ethyl esters and sodium nitrite.

- Reduction and Cyclization steps to form pyridinylimidazole derivatives.

- Nucleophilic Substitution with 2-bromoethanol to introduce hydroxyl functionality.

Although this route is more complex and designed for related pyridinylimidazole compounds, the key steps for hydroxymethyl group introduction via nucleophilic substitution with 2-bromoethanol provide insight into possible synthetic routes for this compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The nitration step requires precise temperature control to avoid over-oxidation or decomposition.

- The oxidation step with sodium dichromate is performed at mild temperatures to maintain selectivity.

- Reduction using iron powder is a classical and cost-effective method but requires careful workup to remove impurities.

- Alternative synthetic routes avoid heavy metals such as palladium, improving environmental and economic profiles.

- Protection strategies (e.g., Boc protection) facilitate multi-step synthesis without side reactions.

- Yields can vary significantly depending on purification methods and reaction conditions; for example, an optimized synthetic route to related pyridinyl compounds improved overall yield from 3.6% to 29.4% by avoiding palladium catalysts and using alternative nucleophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products Formed

Oxidation: (5-Bromo-4-methylpyridin-2-yl)aldehyde or (5-Bromo-4-methylpyridin-2-yl)carboxylic acid.

Reduction: (4-Methylpyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-4-methylpyridin-2-yl)methanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Similarity scores calculated using molecular fingerprinting (Tanimoto coefficient) .

Reactivity in Catalytic Systems

This compound derivatives exhibit distinct reactivity patterns. For example, its triflate analog (5-bromo-4-methylpyridin-2-yl trifluoromethanesulfonate) undergoes functionalization preferentially at the C-OTf site (88% yield) over the C-Br site in Pd-catalyzed reactions, highlighting the OTf group’s superior leaving ability compared to bromine . In contrast, analogs like (5-bromo-2-chloropyridin-3-yl)methanol may favor substitution at the chlorine site due to its lower bond dissociation energy.

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound enhances water solubility compared to non-polar analogs like 2-(4-Bromopyridin-2-yl)propan-2-ol. However, aminoethanol derivatives (e.g., 2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol) exhibit even higher solubility due to hydrogen-bonding capacity .

- Stability: Oxetanol-containing analogs (e.g., 3-(5-Bromo-2-pyridyl)-3-oxetanol) demonstrate improved metabolic stability, a critical factor in pharmaceutical applications .

Key Research Findings

- Catalytic Selectivity: The triflate derivative of this compound shows 88% functionalization at the C-OTf site, with only 8% bisfunctionalization, underscoring its utility in sequential modification strategies .

- Similarity Analysis: Structural analogs with tert-alcohol or oxetanol groups exhibit higher similarity scores (0.86) but differ in applications due to steric and electronic effects .

Biological Activity

(5-Bromo-4-methylpyridin-2-yl)methanol is an organic compound characterized by a pyridine ring with a bromine atom at the fifth position and a methyl group at the fourth position, along with a hydroxymethyl (-CH2OH) group at the second position. Its molecular formula is C7H8BrN and it has a molecular weight of approximately 202.05 g/mol. This unique structure endows the compound with significant biological activity, particularly as a protein kinase inhibitor, which may have implications in cancer therapy and other diseases involving cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Protein Kinase Inhibition : The compound shows promise in inhibiting protein kinases, which are crucial for regulating cell cycle control. This inhibition can potentially lead to therapeutic applications in oncology.

- Antimicrobial Properties : Preliminary studies suggest that its derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections caused by bacteria and fungi.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Binding Affinity : Interaction studies reveal that the compound binds to enzymes involved in signaling pathways, which is essential for understanding its mechanism of action as a protein kinase inhibitor.

- Structural Similarity : Compounds with similar structures have been investigated for their biological activities, providing insights into the unique properties of this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. Results indicated that compounds with halogen substituents displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against multiple bacterial strains.

- Protein Kinase Inhibition Assays :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for (5-Bromo-4-methylpyridin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing a hydroxymethyl group to a pre-functionalized pyridine core. A nucleophilic substitution reaction is common, using formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde) under basic conditions (e.g., NaOH). For example:

- Step 1: Start with 5-bromo-4-methylpyridine.

- Step 2: React with formaldehyde in the presence of NaOH at 60–80°C for 6–12 hours.

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .

Optimization Tips: - Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).

- Adjust reaction time and temperature to minimize byproducts (e.g., over-oxidation).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the hydroxymethyl proton (δ 4.6–4.8 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). The methyl group at C4 appears as a singlet (~δ 2.4 ppm).

- ¹³C NMR: Confirm the hydroxymethyl carbon (δ 60–65 ppm) and aromatic carbons.

- Mass Spectrometry (MS): Look for [M+H]⁺ at m/z 202/204 (Br isotopic pattern).

- IR Spectroscopy: Detect O-H stretch (~3200–3400 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 5-bromo substituents influence the reactivity of the hydroxymethyl group?

Methodological Answer:

- Steric Effects: The 4-methyl group hinders nucleophilic attacks at adjacent positions, directing reactivity toward the hydroxymethyl group.

- Electronic Effects: The electron-withdrawing bromine at C5 increases the acidity of the hydroxymethyl proton, facilitating oxidation (e.g., to a ketone) or nucleophilic substitution.

Experimental Design: - Compare reaction rates of this compound with analogs lacking substituents (e.g., unsubstituted pyridinemethanol).

- Use DFT calculations (e.g., Gaussian) to model charge distribution and frontier molecular orbitals .

Q. How can crystallization challenges (e.g., low yield, poor crystal quality) be resolved for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test polar solvents (methanol, ethanol) and mixed systems (methanol/water). Slow evaporation at 4°C often improves crystal growth.

- Additives: Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize lattice formation.

- Software Tools: Use SHELXL for structure refinement, particularly for handling heavy atoms (bromine) and disorder modeling .

Q. What strategies are recommended to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Step 1: Verify purity via HPLC (C18 column, 70:30 methanol/water, flow rate 1 mL/min).

- Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 3: Cross-validate with computational prediction tools (e.g., ACD/Labs NMR simulator).

- Case Study: A peak at δ 5.2 ppm might indicate residual solvent (e.g., ethyl acetate); dry the sample under vacuum and reacquire spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.